molecular formula C12H19NO B183785 N-[(3-methoxyphenyl)methyl]-2-methylpropan-2-amine CAS No. 207349-84-6

N-[(3-methoxyphenyl)methyl]-2-methylpropan-2-amine

Cat. No.: B183785
CAS No.: 207349-84-6
M. Wt: 193.28 g/mol
InChI Key: BAZYXMARGARHPJ-UHFFFAOYSA-N
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Description

N-[(3-methoxyphenyl)methyl]-2-methylpropan-2-amine is an organic compound that belongs to the class of substituted amphetamines. This compound features a methoxy group attached to a phenyl ring, which is further connected to an amine group via a methylene bridge. The presence of the methoxy group and the amine functionality imparts unique chemical and biological properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-methoxyphenyl)methyl]-2-methylpropan-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 3-methoxybenzyl chloride and 2-methylpropan-2-amine.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Procedure: The 3-methoxybenzyl chloride is reacted with 2-methylpropan-2-amine under reflux conditions in an appropriate solvent like ethanol or methanol. The reaction mixture is then stirred for several hours to ensure complete conversion.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(3-methoxyphenyl)methyl]-2-methylpropan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions with reagents like sodium hydride or organolithium compounds to form new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or secondary amines.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

N-[(3-methoxyphenyl)methyl]-2-methylpropan-2-amine has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[(3-methoxyphenyl)methyl]-2-methylpropan-2-amine involves its interaction with specific molecular targets in the body. The compound is known to bind to neurotransmitter receptors, modulating their activity and influencing neurotransmitter release. This interaction affects various signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-methoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethan-1-amine
  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline

Uniqueness

N-[(3-methoxyphenyl)methyl]-2-methylpropan-2-amine is unique due to its specific substitution pattern and the presence of both methoxy and amine functionalities. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]-2-methylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-12(2,3)13-9-10-6-5-7-11(8-10)14-4/h5-8,13H,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAZYXMARGARHPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC1=CC(=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50405900
Record name N-[(3-Methoxyphenyl)methyl]-2-methylpropan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50405900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207349-84-6
Record name N-[(3-Methoxyphenyl)methyl]-2-methylpropan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50405900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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